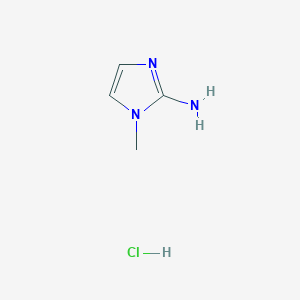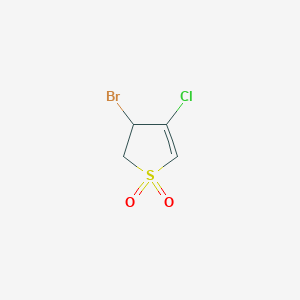
3-Bromo-4-chloro-2,3-dihydrothiophene 1,1-dioxide
説明
3-Bromo-4-chloro-2,3-dihydrothiophene 1,1-dioxide is a type of thiophene compound . It has a molecular formula of C4H4BrClO2S and a molecular weight of 231.5 .
Synthesis Analysis
The synthesis of 3-Bromo-4-chloro-2,3-dihydrothiophene 1,1-dioxide involves the addition of the elements of HOBr across the carbon-carbon double bond of 2,5-dihydrothiophene-1,1-dioxide . Taiwanese chemists first proposed polyalkylation reactions of 2,5-dihydrothiophene-1,1-dioxide derivatives, which turned out to be very promising for the design of polycycles combining a sulfolene ring with carbocyclic blocks .Molecular Structure Analysis
The molecular structure of 3-Bromo-4-chloro-2,3-dihydrothiophene 1,1-dioxide consists of a thiophene ring with bromine and chlorine substituents, and two oxygen atoms attached to the sulfur atom .Chemical Reactions Analysis
The reaction of 3-bromo-4-chloro-2,3-dihydrothiophene-1,1-dioxide with functionalized aldehydes was used to design bicyclic structures with fused five-membered heteroaromatic rings .科学的研究の応用
Synthetic Utility in Organic Chemistry
3-Bromo-4-chloro-2,3-dihydrothiophene 1,1-dioxide has been studied for its synthetic utility in organic chemistry. It has been identified as a stable precursor for 2,3-dihydro-2,3-dimethylenethiophene, useful for alkylations and serving as a synthetic equivalent in various reactions (Chou & Tsai, 1991). Additionally, its reactions with various nucleophiles have been extensively studied. For instance, organolithium derivatives can produce hexenynes through a series of reactions involving sulfur dioxide and lithium bromide elimination (Gronowitz, 1993).
Structural and Electronic Properties
Research has delved into the structural and electronic properties of 3-Bromo-4-chloro-2,3-dihydrothiophene 1,1-dioxide derivatives. Studies involving spectroscopic techniques and theoretical quantum chemical approaches have been conducted to understand these properties better. This includes investigating molecular electrostatic potential surfaces, total electron density distribution, and frontier molecular orbitals (Arjunan et al., 2015).
Applications in Cycloadditions and Polymer Chemistry
This compound has also been explored for its potential in cycloaddition reactions, which are fundamental in polymer chemistry. Studies have shown the feasibility of using its derivatives in Diels-Alder reactions with various dienophiles, leading to the formation of complex molecular structures (Tashbaev et al., 1992). These findings highlight the potential of 3-Bromo-4-chloro-2,3-dihydrothiophene 1,1-dioxide in synthesizing novel materials and chemicals.
Crystallography and X-ray Structural Analysis
The compound has also been a subject of interest in crystallography and X-ray structural analysis. Detailed structural data obtained through these methods provide insights into the molecular conformation and stability of its derivatives, which is crucial in understanding its reactivity and potential applications in various chemical syntheses (Levi & Doedens, 1980).
Safety And Hazards
特性
IUPAC Name |
3-bromo-4-chloro-2,3-dihydrothiophene 1,1-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrClO2S/c5-3-1-9(7,8)2-4(3)6/h2-3H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZGHEDGOLOYVHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=CS1(=O)=O)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40383566 | |
| Record name | Thiophene, 3-bromo-4-chloro-2,3-dihydro-, 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40383566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-chloro-2,3-dihydrothiophene 1,1-dioxide | |
CAS RN |
114079-02-6 | |
| Record name | Thiophene, 3-bromo-4-chloro-2,3-dihydro-, 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40383566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






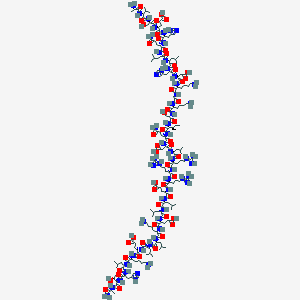

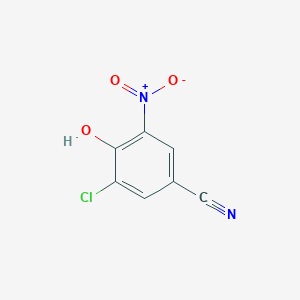
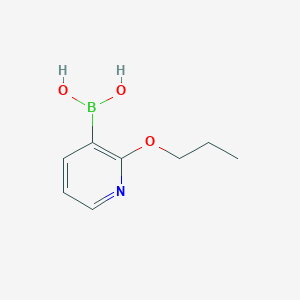

![N,N'-bis[(dimethylamino)methylene]thiourea](/img/structure/B169161.png)

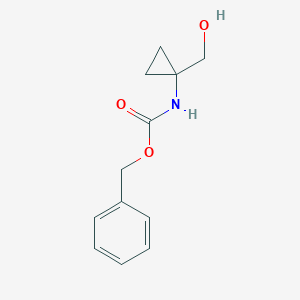
![methyl 4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate](/img/structure/B169173.png)
